molecular formula C29H26N2O7 B2675849 N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide CAS No. 902292-76-6

N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide

Cat. No. B2675849
CAS RN: 902292-76-6
M. Wt: 514.534
InChI Key: WPMYZZLCMFGNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide is a useful research compound. Its molecular formula is C29H26N2O7 and its molecular weight is 514.534. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties of Salt and Inclusion Compounds Research on amide-containing isoquinoline derivatives, similar in structure to N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide, has shown the formation of gels and crystalline solids when treated with mineral acids. These compounds have demonstrated significant structural properties, including the formation of host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and photonic devices (Karmakar et al., 2007).

Catalysis and Chemical Synthesis Studies involving the preparation of pincer-functionalized quinoline derivatives outline methods for synthesizing complex molecules with potential catalytic applications. Such research can lead to advancements in the synthesis of pharmaceuticals and fine chemicals through novel catalytic processes (Facchetti et al., 2016).

Novel Organic Synthesis Methods The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a three-component reaction showcases the compound's role in facilitating the creation of complex organic molecules. This research highlights the compound's potential in organic synthesis, providing a route to a variety of bioactive molecules with potential pharmaceutical applications (Taran et al., 2014).

Antitumor Activity and Molecular Docking Studies Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , has demonstrated potent cytotoxic activities against various cancer cell lines. Such studies not only provide insights into the compound's potential therapeutic applications but also highlight the importance of molecular docking studies in identifying active compounds (Deady et al., 2003).

Antiviral Research The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation represents another area of application, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This indicates potential antiviral applications for related compounds, underscoring the importance of exploring diverse biological activities (Luo et al., 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O7/c1-17-4-6-18(7-5-17)28(33)21-15-31(16-27(32)30-22-9-8-19(35-2)12-24(22)36-3)23-14-26-25(37-10-11-38-26)13-20(23)29(21)34/h4-9,12-15H,10-11,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMYZZLCMFGNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide

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